molecular formula C17H13ClN2O2 B2594603 N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 432524-24-8

N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B2594603
CAS No.: 432524-24-8
M. Wt: 312.75
InChI Key: WAQNQJRMQOMHIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves using techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry to determine the precise arrangement of atoms in the molecule.


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include reactions used in its synthesis, as well as any reactions it undergoes under certain conditions or with certain reagents .


Physical and Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated the antimicrobial potential of compounds structurally related to N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. For instance, studies have synthesized and evaluated the antimicrobial activities of derivatives of 1,3-oxazole, highlighting their effectiveness against various bacterial and fungal strains. These compounds exhibit significant inhibition against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, showcasing their potential as novel antimicrobial agents (Desai, Dodiya, & Shihora, 2011; Patel & Shaikh, 2011).

Synthesis and Bioevaluation

The synthesis and bioevaluation of compounds bearing the 1,3-oxazole motif, similar to this compound, have led to the discovery of potent antimicrobial agents. These synthesized compounds have been tested for their bioactivity, revealing high anti-staphylococcus activity and significant antifungal properties against reference strains of Candida albicans and Aspergillus niger (Biointerface Research in Applied Chemistry, 2020).

Chemical Optimization and Biological Evaluation

Further chemical optimization and biological evaluation of oxazole-3-carboxamides, structurally related to the mentioned compound, have identified potent acid ceramidase inhibitors. These findings not only expand the structural diversity of acid ceramidase (AC) inhibitors but also highlight the compound's potential in investigating therapeutic effects of AC inhibition in sphingolipid-mediated disorders, indicating a broader scope of biological applications (Caputo et al., 2020).

Exploration in Antiobesity and Antiedema Activities

The compound's structural analogs have been explored for their orexant and anorexant effects, showing potential in the control of feeding behavior and peripheral antiedema activity. This research underscores the versatility of the oxazole derivatives in modulating physiological processes, further broadening the spectrum of scientific research applications (Dimmito et al., 2019).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how it interacts with biological systems. This could involve studying its effects on enzymes, receptors, or cellular processes .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and any other hazards it may pose. This information is often found in material safety data sheets .

Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, or areas where further study is needed .

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-11-15(16(20-22-11)12-5-3-2-4-6-12)17(21)19-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQNQJRMQOMHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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